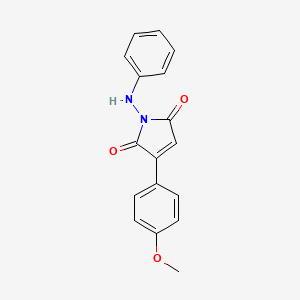

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Description

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with an anilino group and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name |

1-anilino-3-(4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)15-11-16(20)19(17(15)21)18-13-5-3-2-4-6-13/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDZMHVXWPVBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Substitution Reactions: The anilino and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrole ring or the substituent groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione and its analogs exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases .

Synthesis of Novel Drug Scaffolds

The compound serves as a versatile scaffold for the synthesis of other biologically active molecules through multicomponent reactions. The Ugi four-component reaction has been effectively employed to create derivatives of this compound, which can lead to the development of new drugs targeting various diseases, including cancer and bacterial infections .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent .

Case Study 1: Anticancer Mechanism

A study published in ResearchGate explored the synthesis of various derivatives of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione and their anticancer activities. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 (breast) | 15 | Apoptosis induction |

| Derivative B | HeLa (cervical) | 10 | Caspase activation |

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of the compound, researchers tested its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) below 50 μg/mL for several strains, suggesting strong potential as an antimicrobial agent .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | 40 | Effective |

Mechanism of Action

The mechanism of action of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

1-anilino-3-(4-methoxyphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a pyrrole ring.

1-anilino-3-(4-methylphenoxy)-2-propanol: This compound features a propanol group and a methylphenoxy substituent, differing from the methoxyphenyl group in the pyrrole compound.

The uniqueness of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione lies in its specific combination of substituents and the pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-Anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione (CAS No. 49811-72-5) is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its significance in medicinal chemistry.

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.3 g/mol

- CAS Number : 49811-72-5

Synthesis

The synthesis of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves a multi-step organic reaction process:

- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method, where a 1,4-dicarbonyl compound reacts with an amine.

- Substitution Reactions : Introducing anilino and methoxyphenyl groups through nucleophilic substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds can exhibit significant anticancer activity. For instance, studies have shown that related pyrrole derivatives can inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620) with growth inhibition concentrations in the nanomolar range (approximately ) . The mechanism often involves interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to disruption in signaling pathways crucial for tumor growth .

Antimicrobial Activity

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been investigated for its antimicrobial properties. It demonstrates efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It binds to receptors such as EGFR and VEGFR2, altering their signaling pathways and reducing tumor proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | Structure | Anticancer, Antimicrobial | Effective against cancer cell lines |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Similar structure | Antitumor activity | Inhibits EGFR and VEGFR2 |

| 1-anilino-3-(4-methylphenoxy)-2-propanol | Different substituents | Variable activity | Less potent than pyrrole derivatives |

Case Study 1: Anticancer Efficacy

A study demonstrated that 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione effectively inhibited tumor growth in a chemically induced colon cancer model in rats. The compound was found to significantly reduce tumor size compared to controls .

Case Study 2: Antimicrobial Screening

In another investigation, the compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.